molecular formula C10H12BrNO2 B13935454 Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester CAS No. 113579-09-2

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

Cat. No.: B13935454
CAS No.: 113579-09-2
M. Wt: 258.11 g/mol
InChI Key: IMBCELZVGYRYHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester typically involves the reaction of 4-bromo-2-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-chloro-2-methylphenyl)-, ethyl ester
  • Carbamic acid, (4-fluoro-2-methylphenyl)-, ethyl ester
  • Carbamic acid, (4-iodo-2-methylphenyl)-, ethyl ester

Uniqueness

Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester is unique due to the presence of the bromine atom, which imparts specific chemical and physical properties. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

113579-09-2

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl N-(4-bromo-2-methylphenyl)carbamate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

IMBCELZVGYRYHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Br)C

Origin of Product

United States

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